N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, which is known for its diverse pharmacological and chemical properties Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-3-amine typically involves the reaction of 1,4-dimethyl-1H-pyrazole with propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for temperature and pressure control ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group, often facilitated by reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide); reactions may require catalysts or specific conditions such as UV light or heat
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions result in the replacement of functional groups with new substituents .
Scientific Research Applications
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, its interaction with microbial cell membranes can disrupt their integrity, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-N-Methylamine: Similar in structure but with different substituents, leading to variations in chemical and biological properties.
Hydrazine-coupled pyrazoles: Known for their diverse pharmacological effects, including antileishmanial and antimalarial activities.
5-Amino-pyrazoles: Widely used in organic and medicinal synthesis due to their versatility as synthetic building blocks.
Uniqueness
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-3-amine stands out due to its unique combination of substituents, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H19N5 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine |
InChI |
InChI=1S/C12H19N5/c1-4-6-17-7-5-12(15-17)13-9-11-10(2)8-14-16(11)3/h5,7-8H,4,6,9H2,1-3H3,(H,13,15) |
InChI Key |
UDMGPOVZTUVKMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=N1)NCC2=C(C=NN2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.